(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL
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Overview
Description
(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL is an organic compound characterized by its unique bicyclic structure. This compound is notable for its three chiral centers, which contribute to its stereochemical complexity and biological activity. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly HIV protease inhibitors, due to its ability to form stable, bioactive conformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL can be achieved through several methods. One efficient route involves starting from isosorbide, a renewable and commercially available compound. The process includes a biocatalyzed regioselective acetylation of the 3-endo hydroxyl group, followed by the stereospecific conversion of the 6-exo hydroxyl group into an azido group. This is achieved through reaction with trifluoromethanesulfonic anhydride and subsequent nucleophilic displacement by sodium azide. The final steps involve the reduction of the azido group and deacetylation of the 3-hydroxy group using lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as enzyme-catalyzed resolution, asymmetric metal catalysis, and chiral-substrate-induced reactions are employed to achieve high stereoselectivity and efficiency. Continuous flow synthesis has also been explored to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert azido groups to amines, as seen in its synthesis.
Substitution: Nucleophilic substitution reactions are common, particularly in the conversion of hydroxyl groups to other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane or Baeyer-Villiger oxidation conditions.
Reduction: Lithium aluminum hydride for azido group reduction.
Substitution: Trifluoromethanesulfonic anhydride for hydroxyl group activation, followed by nucleophilic displacement with sodium azide.
Major Products
The major products formed from these reactions include various lactones, amines, and substituted derivatives, which are often intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Key intermediate in the synthesis of HIV protease inhibitors, which are crucial in the treatment of HIV/AIDS.
Industry: Employed in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL involves its interaction with specific molecular targets, such as HIV protease. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its function. This inhibition prevents the maturation of viral proteins, thereby reducing the replication of the virus. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Another bicyclic compound with similar structural features but different stereochemistry.
Isosorbide derivatives: Compounds derived from isosorbide, sharing similar functional groups and reactivity.
Uniqueness
(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable, bioactive conformations makes it particularly valuable in pharmaceutical applications, especially in the synthesis of HIV protease inhibitors .
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIGTCIZCBNMIP-SLPGGIOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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